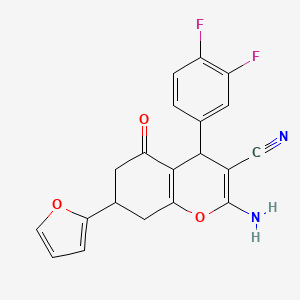![molecular formula C28H29ClN2OS B4292250 2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]thio}phenol](/img/structure/B4292250.png)
2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]thio}phenol
説明
2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]thio}phenol, commonly known as DPPH, is a synthetic antioxidant compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DPPH is a highly stable free radical that has been widely used in scientific research due to its unique properties, including its ability to scavenge free radicals and its high solubility in organic solvents.
作用機序
DPPH acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. DPPH has a stable free radical structure that allows it to scavenge free radicals without becoming a radical itself. The mechanism of action of DPPH is based on the transfer of a hydrogen atom from the phenolic group of DPPH to the free radical, resulting in the formation of a stable non-radical compound.
Biochemical and Physiological Effects:
DPPH has been shown to have significant biochemical and physiological effects, including its ability to scavenge free radicals and its anti-inflammatory properties. DPPH has been shown to reduce oxidative stress and inflammation in various animal models, including rats and mice. DPPH has also been shown to have neuroprotective effects, reducing oxidative damage in the brain and improving cognitive function.
実験室実験の利点と制限
DPPH has several advantages as an antioxidant compound, including its high solubility in organic solvents, its stability, and its ability to scavenge free radicals. However, DPPH also has some limitations, including its high cost, its complex synthesis method, and its limited solubility in water. These limitations can make it difficult to use DPPH in certain experiments, particularly those involving aqueous solutions.
将来の方向性
There are several future directions for the use of DPPH in scientific research, including its potential applications in drug discovery, material science, and food science. DPPH has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DPPH has also been used as a model compound to study the antioxidant properties of various materials, including polymers and nanoparticles. In food science, DPPH has been used to evaluate the antioxidant activity of various food products and to develop new antioxidant compounds for use in the food industry.
Conclusion:
In conclusion, DPPH is a synthetic antioxidant compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DPPH has unique properties, including its ability to scavenge free radicals and its high solubility in organic solvents. DPPH has been widely used in scientific research, including biochemistry, pharmacology, and material science. DPPH has several advantages as an antioxidant compound, including its stability and its ability to scavenge free radicals. However, DPPH also has some limitations, including its high cost and limited solubility in water. There are several future directions for the use of DPPH in scientific research, including its potential applications in drug discovery, material science, and food science.
科学的研究の応用
DPPH has been widely used in scientific research due to its unique properties as an antioxidant compound. DPPH has been used in various fields, including biochemistry, pharmacology, and material science. In biochemistry, DPPH has been used to study the antioxidant activity of various compounds and to evaluate the efficacy of natural antioxidants. In pharmacology, DPPH has been used to screen potential drug candidates for their antioxidant activity and to evaluate the efficacy of antioxidant drugs. In material science, DPPH has been used as a model compound to study the antioxidant properties of various materials, including polymers and nanoparticles.
特性
IUPAC Name |
2,6-ditert-butyl-4-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2OS/c1-27(2,3)22-15-19(16-23(25(22)32)28(4,5)6)33-26-21-10-8-7-9-20(21)24(30-31-26)17-11-13-18(29)14-12-17/h7-16,32H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYTXVJCHAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3-(4-butoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292179.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4292182.png)

![2-amino-5'-bromo-7-(2-furyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4292196.png)
![methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate](/img/structure/B4292202.png)
![6-amino-3-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292209.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292211.png)
![6-amino-3-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292216.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3,5-dichloro-2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292217.png)
![N-(2-methylquinolin-6-yl)-6-piperidin-1-yl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4292221.png)
![2,6-di-tert-butyl-4-[(4-phenylphthalazin-1-yl)thio]phenol](/img/structure/B4292227.png)
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4292233.png)
![2,6-di-tert-butyl-4-({4-[4-(morpholin-4-ylcarbonyl)phenyl]phthalazin-1-yl}thio)phenol](/img/structure/B4292239.png)
![N-(tert-butyl)-5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B4292252.png)